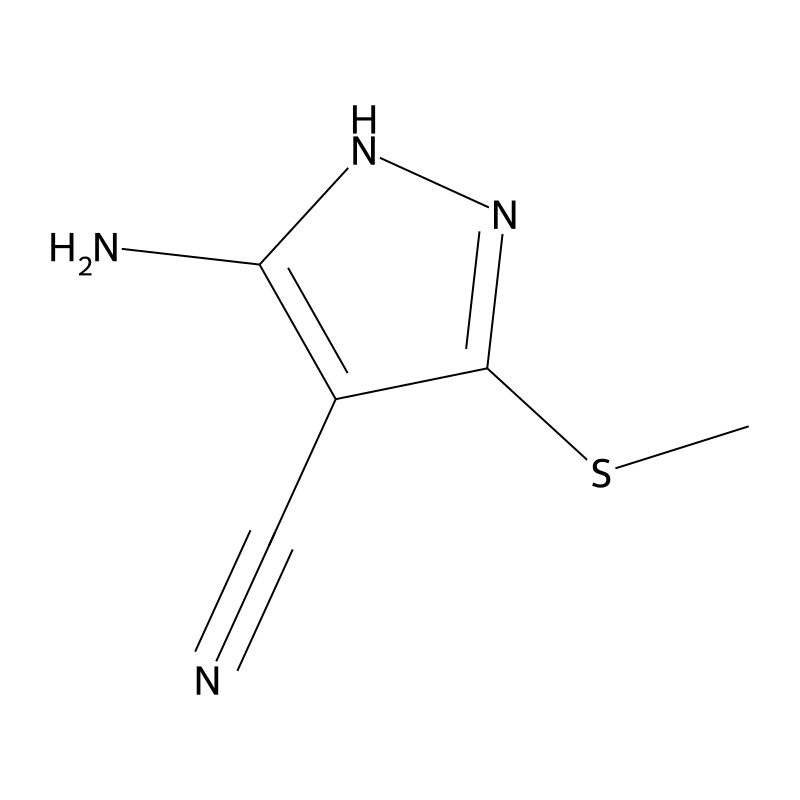3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Pyrazole Ring
The pyrazole ring is a five-membered heterocycle found in various bioactive molecules. It's known for its hydrogen bonding ability and aromaticity, making it a valuable scaffold in medicinal chemistry []. Research suggests pyrazoles can exhibit diverse biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties []. Studies have explored the potential of pyrazole derivatives for targeting various diseases [].
Amino Group (NH2)
The presence of an amino group can influence the molecule's solubility, pKa, and reactivity. In medicinal chemistry, amino groups are often involved in hydrogen bonding with biological targets, potentially affecting the molecule's interaction with enzymes or receptors [].
Methylthio Group (SCH3)
This group can participate in various interactions, including hydrophobic interactions and methylation processes within cells. The incorporation of a methylthio group can sometimes influence a molecule's metabolism or binding properties [].
Cyano Group (CN)
The cyano group can enhance a molecule's lipophilicity, potentially affecting its ability to cross cell membranes. It can also participate in hydrogen bonding and act as a bioisostere for other functional groups, influencing the molecule's biological activity.
Considering these functionalities, 3-AMCNP could be a potential candidate for research in the following areas:
Development of Novel Therapeutics
The combination of the pyrazole ring with other functional groups might lead to the discovery of new drugs with desired properties. Researchers might explore 3-AMCNP or its derivatives for various therapeutic applications based on its structural features.
Investigation of Biological Mechanisms
Studies could investigate how 3-AMCNP interacts with biological systems to understand its potential mechanisms of action. This knowledge could be valuable in drug discovery and development efforts.
3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile is a heterocyclic compound with the molecular formula and a molecular weight of approximately 154.19 g/mol. It features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and includes an amino group, a methylthio group, and a carbonitrile functional group. The compound is classified under the category of pyrazole derivatives, which are known for their diverse biological activities and potential applications in medicinal chemistry .
The reactivity of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile can be attributed to its functional groups. The amino group can participate in nucleophilic substitution reactions, while the carbonitrile group is susceptible to hydrolysis and can be transformed into various carboxylic acids or amides under acidic or basic conditions. Additionally, the methylthio group may undergo oxidation to form sulfoxides or sulfones, further diversifying the compound's chemical reactivity .
3-Amino-5-(methylthio)-1H-pyrazole-4-carbonitrile has been reported to exhibit various biological activities. It has shown promise as an anti-inflammatory agent and possesses antimicrobial properties. The compound's structure allows for interactions with biological targets, potentially leading to the inhibition of certain enzymes or receptors involved in disease processes. Its toxicity profile indicates that it may be harmful if inhaled or ingested, necessitating careful handling in laboratory settings .
Several synthetic routes have been developed for the preparation of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile. Common methods include:
- Condensation Reactions: The synthesis often involves the condensation of appropriate pyrazole derivatives with methylthio-containing reagents and cyanide sources.
- One-Pot Reactions: Some methods utilize one-pot reactions that combine multiple reagents to yield the desired product efficiently.
- Multistep Synthesis: More complex syntheses may involve multiple steps, including protection and deprotection of functional groups to achieve the final compound .
The compound finds applications in various fields, particularly in medicinal chemistry and pharmaceuticals. Its potential as an anti-inflammatory and antimicrobial agent makes it a candidate for drug development. Additionally, it can be used as an intermediate in the synthesis of other bioactive compounds or as a reagent in organic synthesis .
Interaction studies involving 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile focus on its binding affinity to specific biological targets. These studies often employ techniques such as molecular docking simulations and enzyme inhibition assays to evaluate how well the compound interacts with proteins or enzymes related to specific diseases. Understanding these interactions is crucial for elucidating its mechanism of action and optimizing its pharmacological properties .
Several compounds share structural similarities with 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile, including:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 3-Amino-1H-pyrazole | Contains an amino group but lacks methylthio | Simpler structure; less diverse biological activity |
| 4-Amino-5-methylthio-1H-pyrazole | Similar pyrazole structure with different substituents | Different position of amino group alters reactivity |
| 3-Methylthio-1H-pyrazole-4-carboxylic acid | Contains carboxylic acid instead of carbonitrile | Potentially more polar; different biological properties |
These compounds highlight the uniqueness of 3-amino-5-(methylthio)-1H-pyrazole-4-carbonitrile due to its specific functional groups and their arrangement, which contribute to its distinct biological activities and chemical reactivity .
XLogP3
GHS Hazard Statements
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant








